molecular formula C20H22N6O2 B2838037 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide CAS No. 1796987-44-4

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Cat. No.: B2838037
CAS No.: 1796987-44-4
M. Wt: 378.436
InChI Key: MQEUYHJYMLREAC-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyrimidine and a pyridazine ring, each substituted with methyl and dimethylamino groups. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, such as 2,4-dichloro-6-methylpyrimidine, the dimethylamino group can be introduced via nucleophilic substitution.

    Synthesis of the pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling reactions: The pyrimidine and pyridazine rings are then linked to the benzamide core through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The presence of dimethylamino and methyl groups allows for substitution reactions, where these groups can be replaced with other functional groups.

    Coupling reactions: These reactions can be used to link the compound with other molecules, potentially creating larger, more complex structures.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying biochemical pathways.

    Medicine: The compound’s potential pharmacological properties could be explored for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylamino and methyl groups could play a role in binding affinity and specificity, while the benzamide core might be crucial for the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and pyrimidine-pyridazine hybrids. Compared to these, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide stands out due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity. Examples of similar compounds include:

  • N-(4-(dimethylamino)pyrimidin-2-yl)benzamide
  • 3-(pyridazin-3-yloxy)benzamide

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-8-9-18(25-24-13)28-17-7-5-6-15(11-17)19(27)21-12-16-10-14(2)22-20(23-16)26(3)4/h5-11H,12H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEUYHJYMLREAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=NC(=C3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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